1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid
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Overview
Description
1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid is an organic compound known for its vibrant color properties, making it a significant compound in the field of dyes and pigments. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an azo group, which is responsible for its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid typically involves the diazotization of 2-methylaniline followed by coupling with 1-hydroxy-2-naphthoic acid. The reaction conditions generally include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale diazotization and coupling processes. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The reaction is typically carried out in aqueous media with the addition of stabilizers to prevent the decomposition of the diazonium intermediate.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making it useful in redox processes. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can lead to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-hydroxy-2-naphthoic acid: A precursor in the synthesis of the target compound.
2-methylaniline: Another precursor used in the diazotization step.
Azo dyes: A broad class of compounds with similar chromophoric properties.
Uniqueness
1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid is unique due to its specific structural features, which impart distinct color properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
CAS No. |
26233-08-9 |
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Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14N2O3/c1-11-6-2-5-9-15(11)19-20-16-10-14(18(22)23)17(21)13-8-4-3-7-12(13)16/h2-10,21H,1H3,(H,22,23) |
InChI Key |
UDQJJAJTGQFZMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)O |
Origin of Product |
United States |
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